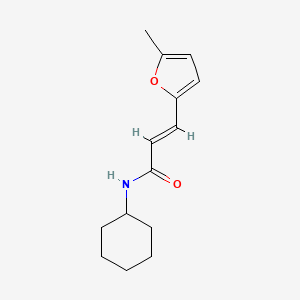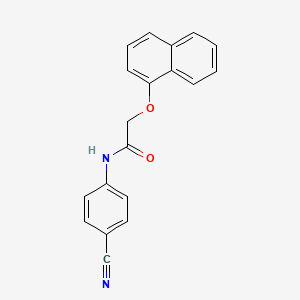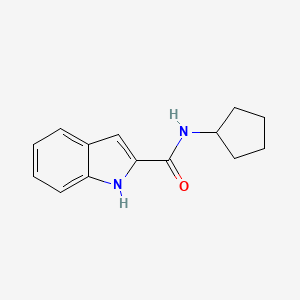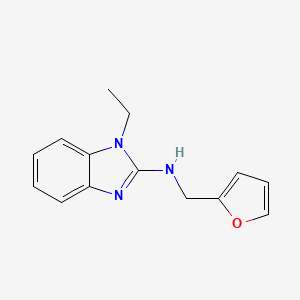
2-bromo-N-cyclopropyl-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-cyclopropyl-5-fluorobenzamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is of interest because of its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Scientific Research Applications
2-bromo-N-cyclopropyl-5-fluorobenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of cancer. This compound has been shown to be effective against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-5-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound may also have neuroprotective effects, which could make it a valuable tool for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have anti-cancer properties, as well as neuroprotective effects. Additionally, this compound may also have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of a wide range of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-cyclopropyl-5-fluorobenzamide in lab experiments is its versatility. This compound can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for researchers in many different fields. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, and it may be expensive to synthesize.
Future Directions
There are many potential future directions for research involving 2-bromo-N-cyclopropyl-5-fluorobenzamide. One area of research that is particularly promising is the development of new cancer treatments. This compound has shown promise in the treatment of certain types of cancer cells, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, this compound could also be used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and could potentially lead to the development of new treatments for these conditions. Finally, researchers could also explore the potential applications of this compound in other areas of medicine, such as anti-inflammatory and antioxidant therapies.
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and properties. This compound has a wide range of potential applications in the study of cancer, neurological disorders, and other diseases and conditions. While there are some limitations to using this compound, its versatility and potential for future research make it an exciting area of study for scientists and researchers.
Synthesis Methods
The synthesis of 2-bromo-N-cyclopropyl-5-fluorobenzamide involves several steps. First, 2-bromo-5-fluorobenzoic acid is reacted with cyclopropylamine to form the corresponding amide. The amide is then treated with thionyl chloride to yield the desired product. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a standard laboratory setting.
properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLUGLZIJNYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)





![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
![(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)


![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)